Predicted pKa Differentiation vs. 2,6-Dimethylphenylboronic Acid
The predicted pKa of (2-Isopropyl-6-methylphenyl)boronic acid (8.71 ± 0.58) is higher (less acidic) than that of the less sterically hindered analog 2,6-dimethylphenylboronic acid (estimated pKa ~8.4-8.5) . This difference arises from the greater electron-donating inductive effect and increased steric shielding of the isopropyl group relative to a second methyl substituent. Higher pKa in ortho-substituted arylboronic acids correlates with reduced susceptibility to base-promoted protodeboronation, a key decomposition pathway that limits coupling yields with electron-deficient or slow-oxidative addition aryl halides [1].
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.71 ± 0.58 (predicted) |
| Comparator Or Baseline | 2,6-Dimethylphenylboronic acid: estimated pKa ~8.4-8.5 (class inference from ortho-substitution trends) |
| Quantified Difference | ΔpKa ≈ +0.2 to +0.3 units |
| Conditions | Predicted using computational methods; aqueous solution, 25°C |
Why This Matters
The reduced acidity of (2-Isopropyl-6-methylphenyl)boronic acid relative to 2,6-dimethylphenylboronic acid predicts improved stability against protodeboronation under basic aqueous cross-coupling conditions, which is critical for maintaining boronic acid integrity during prolonged reactions.
- [1] Cox, P. A., et al. (2017). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. Journal of Organic Chemistry, 82(13), 6704–6715. View Source
